3-Chloro-2-phenylphenol
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Overview
Description
3-Chloro-2-phenylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenyl group substituted with a chlorine atom at the third position and a hydroxyl group at the second position. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-phenylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the chlorination of 2-phenylphenol using chlorine gas in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods: Industrial production of this compound often involves the use of chlorobenzene as a starting material. The process includes the chlorination of benzene to form chlorobenzene, followed by a Friedel-Crafts alkylation reaction to introduce the phenyl group. The final step involves the hydroxylation of the aromatic ring to form the phenol derivative .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-phenylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
3-Chloro-2-phenylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to antimicrobial activity and enzyme inhibition.
Medicine: Investigated for its potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of preservatives for wood and other materials.
Mechanism of Action
The antimicrobial activity of 3-Chloro-2-phenylphenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents. This leads to cell lysis and death. The hydroxyl group in the phenol moiety plays a crucial role in this mechanism by forming hydrogen bonds with membrane proteins .
Comparison with Similar Compounds
2-Phenylphenol: Lacks the chlorine substituent, making it less effective as an antimicrobial agent.
4-Chloro-2-phenylphenol: Similar structure but with the chlorine atom at the fourth position, which may alter its reactivity and antimicrobial properties.
2,4-Dichlorophenol: Contains two chlorine atoms, leading to different chemical and biological properties.
Uniqueness: 3-Chloro-2-phenylphenol is unique due to its specific substitution pattern, which enhances its antimicrobial efficacy compared to other phenol derivatives. The presence of both the chlorine atom and the hydroxyl group contributes to its potent activity against a broad spectrum of microorganisms .
Properties
CAS No. |
37038-70-3 |
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Molecular Formula |
C12H9ClO |
Molecular Weight |
204.65 g/mol |
IUPAC Name |
3-chloro-2-phenylphenol |
InChI |
InChI=1S/C12H9ClO/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-8,14H |
InChI Key |
KPFPEXKMIDAQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC=C2Cl)O |
Origin of Product |
United States |
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